7,8-dihydroxy-4-phenyl-2H-chromen-2-one

Descripción general

Descripción

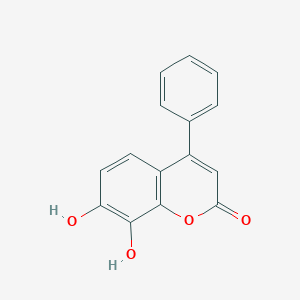

7,8-Dihidroxi-4-fenilcumarina es un compuesto químico con la fórmula molecular C15H10O4 y un peso molecular de 254,24 g/mol . Es un derivado de la cumarina, una clase de compuestos conocidos por sus diversas actividades biológicas y aplicaciones en diversos campos como la medicina, la biología y la industria . Este compuesto se caracteriza por la presencia de dos grupos hidroxilo en las posiciones 7 y 8 y un grupo fenilo en la posición 4 de la estructura central de la cumarina .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 7,8-Dihidroxi-4-fenilcumarina se puede lograr a través de varios métodos. Un enfoque común es la condensación de Pechmann, que implica la reacción de fenoles con β-cetoésteres en presencia de un catalizador de ácido de Lewis . Por ejemplo, la condensación de resorcinol con acetoacetato de etilo en condiciones ácidas puede producir 7,8-Dihidroxi-4-fenilcumarina .

Métodos de Producción Industrial: La producción industrial de derivados de cumarina, incluyendo 7,8-Dihidroxi-4-fenilcumarina, a menudo implica la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores específicos, solventes y control de temperatura para garantizar una síntesis eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones: 7,8-Dihidroxi-4-fenilcumarina experimenta varias reacciones químicas, incluyendo:

Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.

Reducción: El compuesto se puede reducir para formar derivados dihidro.

Sustitución: El grupo fenilo puede sufrir reacciones de sustitución electrófila.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).

Sustitución: Las reacciones de sustitución electrófila pueden implicar reactivos como bromo (Br2) o ácido nítrico (HNO3).

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados dihidro .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 254.24 g/mol. Its structure features two hydroxyl groups at positions 7 and 8 of the chromen-2-one framework, which are crucial for its biological activity.

Chemistry

7,8-Dihydroxy-4-phenylcoumarin serves as a building block for synthesizing more complex molecules. It is utilized in various chemical reactions, including:

- Oxidation : The hydroxyl groups can be oxidized to form quinones.

- Reduction : The compound can be reduced to yield dihydro derivatives.

- Substitution : The phenyl group can undergo electrophilic substitution reactions.

These reactions allow researchers to explore new chemical compounds with tailored properties.

Biology

The compound exhibits significant biological activities:

-

Antioxidant Activity : It has been shown to scavenge free radicals effectively, indicating its potential as a protective agent against oxidative stress-related damage in cells.

- Key Findings : Studies demonstrated a notable ability to neutralize reactive oxygen species (ROS), which are implicated in various diseases.

-

Antimicrobial Activity : It has demonstrated inhibitory effects against various pathogens, particularly Staphylococcus aureus.

- In Vitro Studies : Research indicated that the compound inhibits DNA helicase activity in Staphylococcus aureus, suggesting a mechanism that disrupts bacterial replication.

-

Anti-inflammatory Effects : The compound modulates inflammatory pathways and reduces pro-inflammatory cytokines.

- Research Insights : It can inhibit inducible nitric oxide synthase (iNOS), leading to reduced inflammation in murine models.

Medicine

The therapeutic potential of 7,8-dihydroxy-4-phenylcoumarin has been extensively researched:

-

Anticancer Potential : The compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

- Case Studies :

- In vitro studies showed that it inhibits the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.

- Research indicates that it targets catechol O-methyltransferase (COMT), involved in drug metabolism and neurotransmitter regulation.

- Case Studies :

Industry

In industrial applications, this compound is used for developing fluorescent probes, dyes, and optical materials due to its unique structural properties. Its reactivity makes it suitable for creating materials with specific optical characteristics.

Mecanismo De Acción

El mecanismo de acción de 7,8-Dihidroxi-4-fenilcumarina implica su interacción con varios objetivos moleculares y vías. Los grupos hidroxilo en las posiciones 7 y 8 juegan un papel crucial en su actividad biológica al participar en reacciones redox y formar enlaces de hidrógeno con moléculas diana . Estas interacciones pueden modular la actividad de enzimas, receptores y otras proteínas, lo que lleva a sus efectos biológicos observados .

Compuestos Similares:

- 7-Hidroxi-4-fenilcumarina

- 8-Hidroxi-4-fenilcumarina

- 4-Fenilcumarina

Comparación: 7,8-Dihidroxi-4-fenilcumarina es única debido a la presencia de dos grupos hidroxilo, lo que mejora su reactividad y actividad biológica en comparación con compuestos similares con solo un grupo hidroxilo . Esta doble hidroxilación permite reacciones químicas más diversas e interacciones más fuertes con objetivos biológicos .

En conclusión, 7,8-Dihidroxi-4-fenilcumarina es un compuesto versátil con un potencial significativo en diversos campos científicos. Su estructura y reactividad únicas la convierten en una herramienta valiosa para investigadores y profesionales de la industria por igual.

Comparación Con Compuestos Similares

- 7-Hydroxy-4-phenylcoumarin

- 8-Hydroxy-4-phenylcoumarin

- 4-Phenylcoumarin

Comparison: 7,8-Dihydroxy-4-phenylcoumarin is unique due to the presence of two hydroxyl groups, which enhance its reactivity and biological activity compared to similar compounds with only one hydroxyl group . This dual hydroxylation allows for more diverse chemical reactions and stronger interactions with biological targets .

Actividad Biológica

7,8-Dihydroxy-4-phenyl-2H-chromen-2-one, also known as 7,8-dihydroxy-4-phenylcoumarin, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H10O4, with a molecular weight of approximately 254.24 g/mol. The compound is characterized by two hydroxyl groups located at the 7 and 8 positions of the chromen-2-one structure, which play a crucial role in its biological activity.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are vital in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Key Findings:

- The compound showed a notable ability to scavenge free radicals in various assays, indicating its potential as a protective agent against oxidative damage.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various pathogens. It has demonstrated inhibitory effects on bacterial growth, particularly against Staphylococcus aureus.

In Vitro Studies:

- Inhibition of DNA helicase activity in Staphylococcus aureus was observed, suggesting a mechanism that interferes with bacterial replication .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Research Insights:

- Studies have indicated that the compound can inhibit the expression of inducible nitric oxide synthase (iNOS), leading to reduced inflammation in murine models .

Anticancer Potential

The compound's potential as an anticancer agent has garnered attention. It may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Studies:

- Breast Cancer Models: In vitro studies have shown that 7,8-dihydroxy-4-phenylcoumarin can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .

- Mechanism of Action: The compound targets catechol O-methyltransferase (COMT), which is involved in drug metabolism and neurotransmitter regulation .

The biological activity of this compound is largely attributed to its structural features:

- Hydroxyl Groups: The presence of hydroxyl groups allows for hydrogen bonding with target proteins, enhancing interaction with various molecular targets.

- Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as COMT and bacterial DNA helicases, affecting metabolic pathways essential for cell survival and replication .

Research Findings Summary

Propiedades

IUPAC Name |

7,8-dihydroxy-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-12-7-6-10-11(9-4-2-1-3-5-9)8-13(17)19-15(10)14(12)18/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVIIPJSVKTPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419942 | |

| Record name | 7,8-dihydroxy-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842-01-3 | |

| Record name | 7,8-dihydroxy-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-Dihydroxy-4-phenylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.